molecular formula C20H21N7S B10927027 6-cyclopropyl-1,3-dimethyl-4-{4-methyl-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazolo[3,4-b]pyridine

6-cyclopropyl-1,3-dimethyl-4-{4-methyl-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10927027
M. Wt: 391.5 g/mol
InChI Key: QDWSYVXZJNHYIU-UHFFFAOYSA-N
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Description

5-(6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl (2-pyridylmethyl) sulfide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple heterocyclic rings, making it a promising candidate for various biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl (2-pyridylmethyl) sulfide typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as cyclopropyl ketones and hydrazines.

    Introduction of the triazole ring: This step often involves the use of azide intermediates and subsequent cyclization under acidic or basic conditions.

    Attachment of the pyridylmethyl sulfide moiety: This can be accomplished through nucleophilic substitution reactions, where the pyridylmethyl group is introduced using reagents like pyridylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the heterocyclic rings, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.

Major Products Formed

    Sulfoxides and sulfones: Formed through oxidation reactions.

    Reduced derivatives: Formed through reduction reactions.

    Substituted derivatives: Formed through nucleophilic or electrophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may exhibit activities such as anti-inflammatory, anticancer, and antimicrobial effects, making it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, the compound can be used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable for applications in material science and catalysis.

Mechanism of Action

The mechanism of action of 5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl (2-pyridylmethyl) sulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolo[3,4-b]pyridine core and exhibit similar biological activities.

    Triazole derivatives: Compounds containing the triazole ring are known for their diverse biological activities and are often used in medicinal chemistry.

    Pyridylmethyl sulfide derivatives: These compounds feature the pyridylmethyl sulfide moiety and are studied for their potential therapeutic applications.

Uniqueness

The uniqueness of 5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl (2-pyridylmethyl) sulfide lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H21N7S

Molecular Weight

391.5 g/mol

IUPAC Name

6-cyclopropyl-1,3-dimethyl-4-[4-methyl-5-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C20H21N7S/c1-12-17-15(10-16(13-7-8-13)22-19(17)27(3)25-12)18-23-24-20(26(18)2)28-11-14-6-4-5-9-21-14/h4-6,9-10,13H,7-8,11H2,1-3H3

InChI Key

QDWSYVXZJNHYIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C4=NN=C(N4C)SCC5=CC=CC=N5)C

Origin of Product

United States

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